molecular formula C10H11N3O B13249579 3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B13249579
M. Wt: 189.21 g/mol
InChI Key: DVBRLCNVJSGRCH-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a high-value chemical building block within the privileged pyrazolopyridine scaffold, recognized for its broad applications in medicinal chemistry and drug discovery . The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine bases, making it a versatile scaffold for designing molecules that interact with a wide range of biological targets, particularly protein kinases . This specific derivative, featuring an ethyl group at the C3 position, a methyl group at the N1 position, and a reactive aldehyde at the C5 position, is engineered for further synthetic elaboration into more complex therapeutic agents . The aldehyde functional group is a key handle for synthesis, allowing for conversion into other valuable groups, such as carboxylic acid derivatives, or for use in condensation reactions to create novel molecular structures . Pyrazolo[3,4-b]pyridine-based compounds have demonstrated significant pharmacological activities, with anticancer research being particularly prominent . These compounds can exert antitumor effects through various mechanisms, including the inhibition of critical kinases such as CDK2 and Abl, induction of apoptosis, and disruption of cell cycle progression . Beyond oncology, this chemotype shows promise in developing agents for cardiovascular and neurological diseases, as evidenced by approved drugs like Riociguat and Vericiguat which share the same core structure . This product is intended for research applications as a key intermediate in the synthesis of novel bioactive molecules. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-ethyl-1-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C10H11N3O/c1-3-9-8-4-7(6-14)5-11-10(8)13(2)12-9/h4-6H,3H2,1-2H3

InChI Key

DVBRLCNVJSGRCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C=C(C=N2)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the condensation of appropriate hydrazones with α-bromo ketones. This reaction is often catalyzed by visible light, which enables an efficient tandem reaction to form the desired pyrazole ring . Another common method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

While specific, detailed case studies and comprehensive data tables for the applications of "3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde" are not available within the provided search results, the following information can be synthesized regarding its potential applications and chemical properties:

Chemical Properties and Reactions
this compound can undergo different chemical reactions, including oxidation.

Potential Research Applications
The search results suggest the broader applicability of pyrazolo[3,4-b]pyridine derivatives in medicinal chemistry . For instance, they can act as inhibitors of phosphodiesterase type IV (PDE4), suggesting their utility in treating inflammatory and allergic diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Such compounds have also shown promise for treating conditions such as atopic dermatitis, rheumatoid arthritis, and multiple sclerosis .

Related Compounds and Their Applications
Although direct applications of this compound are not specified, the search results offer information on related compounds:

  • Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Information on the chemical properties, synonyms, and molecular data is available .
  • 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde This compound shares a similar structure and is listed as a chemical product .
  • 3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol The structure and chemical identifiers are known .

Comparison with Similar Compounds

Substituent Variations and Their Implications

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde 3-Ethyl, 1-Methyl, 5-Carbaldehyde 189.22 (calc.) Enhanced lipophilicity; antiviral/proapoptotic potential
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 885223-66-5) 3-Methyl, 5-Carbaldehyde 161.16 Lower molecular weight; used in fluorescence studies
6-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde 6-Chloro, 3-Methyl, 1-Ethyl, 5-Carbaldehyde 223.67 (calc.) Increased electrophilicity; antimicrobial activity
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone (CAS 1256794-87-2) 5-Acetyl 160.17 Ketone instead of aldehyde; altered reactivity in condensations

Key Observations :

  • Reactivity : The carbaldehyde group at position 5 enables participation in condensation reactions (e.g., Claisen–Schmidt or Friedländer), but substituents like chlorine (in the 6-chloro derivative) may enhance electrophilicity, altering reaction kinetics .
  • Biological Activity : Proapoptotic effects in cancer cells have been reported for pyrazolo[3,4-b]pyridine-5-carbaldehyde derivatives, with substituents influencing potency. For example, ethyl and methyl groups may enhance binding to cellular targets compared to simpler analogs .

Physicochemical Properties

  • Solubility : The ethyl group in the target compound reduces water solubility compared to the 3-methyl analog (CAS 885223-66-5) but improves organic solvent compatibility .
  • Thermal Stability : Pyrazolo[3,4-b]pyridine derivatives generally exhibit high thermal stability, with decomposition temperatures >250°C. Substituents like chlorine may lower stability due to increased molecular weight .

Biological Activity

3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by case studies and research findings.

  • Molecular Formula : C₉H₈N₄O
  • Molecular Weight : 176.18 g/mol
  • CAS Number : 1340062-44-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. In particular, this compound has demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Breast Cancer Cells

In a study evaluating the compound's effects on MDA-MB-231 breast cancer cells:

  • IC₅₀ Value : The compound exhibited an IC₅₀ value of approximately 10 µM, indicating effective inhibition of cell proliferation.
  • Mechanism of Action : Morphological changes were observed at concentrations as low as 1 µM, with enhanced caspase-3 activity (1.33–1.57 times) at 10 µM, confirming its role in inducing apoptosis .

Antibacterial and Anti-inflammatory Activity

The pyrazolo[3,4-b]pyridine scaffold has also been associated with antibacterial and anti-inflammatory activities.

Antibacterial Effects

Research indicates that compounds within this class can inhibit the growth of various bacterial strains:

  • Staphylococcus aureus and Escherichia coli were notably affected.
  • The mechanism involves disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Properties

Studies have shown that derivatives can reduce inflammatory markers in vitro:

  • Compounds demonstrated a decrease in TNF-alpha and IL-6 levels in activated macrophages.
  • This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives. Key findings include:

  • Substituents at Position 5 : Alkyl groups enhance antiproliferative activity.
  • Aldehyde Functionality : The presence of an aldehyde group significantly contributes to the compound's reactivity and biological efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ (µM)Target Cell Line
3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridineAnticancer10MDA-MB-231
1-Methyl-1H-pyrazolo[3,4-b]pyridineAntibacterial15S. aureus
4-Chloro derivativeAnti-inflammatory5Macrophages

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde?

The Vilsmeier-Haack reaction is a cornerstone method for synthesizing pyrazole-4-carbaldehyde derivatives. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, achieving high regioselectivity . Subsequent nucleophilic substitution with phenols (e.g., using K₂CO₃ as a base) can introduce aryloxy groups at the 5-position . For ethyl/methyl substitution, alkylation of precursor pyrazoles with ethyl or methyl halides under basic conditions (e.g., NaH/DMF) is recommended, followed by oxidation to the aldehyde using MnO₂ or PCC .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry. For instance, aldehyde protons typically resonate at δ 9.8–10.2 ppm, while pyrazole protons appear between δ 6.5–8.5 ppm depending on substituents .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS or EI-MS can validate molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with ppm-level accuracy .
  • FT-IR : The aldehyde C=O stretch appears near 1680–1720 cm⁻¹, while pyrazole ring vibrations occur at 1500–1600 cm⁻¹ .

Advanced: How can reaction conditions be optimized for introducing ethyl and methyl groups in the pyrazolo[3,4-b]pyridine system?

Ethyl and methyl groups can be introduced via:

  • N-Alkylation : Use ethyl iodide or methyl iodide with NaH in DMF at 0–5°C to minimize over-alkylation. For sterically hindered positions, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) and enhances regioselectivity .
  • Solvent Effects : Ionic liquids like [bmim][BF₄] enhance reaction efficiency and reduce side products during cyclocondensation steps .

Advanced: How can researchers resolve contradictions in spectral data from different synthetic batches?

  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, resolves ambiguities in NMR assignments .
  • 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating proton-proton spatial relationships .
  • Batch Comparison : Analyze multiple batches using LC-MS to identify impurities (e.g., unreacted intermediates or oxidation byproducts) that may skew spectral data .

Advanced: What strategies mitigate side reactions during aldehyde functionalization in pyrazole systems?

  • Protection/Deprotection : Temporarily protect the aldehyde as an acetal using ethylene glycol and p-TsOH, perform functionalization (e.g., Grignard addition), then deprotect with aqueous HCl .
  • Low-Temperature Reactions : Conduct nucleophilic additions (e.g., hydrazine derivatives) at 0–5°C to prevent aldol condensation .
  • Catalytic Optimization : Use iodine as a catalyst for cyclocondensation reactions, which minimizes polymerization of the aldehyde group .

Basic: What purification methods are recommended for isolating the target compound?

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40% EA) for optimal separation of polar aldehyde derivatives .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted starting materials while preserving aldehyde integrity .

Advanced: How can computational methods aid in predicting reactivity or stability of this compound?

  • DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the aldehyde carbon is highly electrophilic, while the pyrazole N-1 position is nucleophilic .
  • Molecular Dynamics Simulations : Assess solubility and stability in different solvents (e.g., DMSO vs. ethanol) by modeling intermolecular interactions .

Advanced: What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during alkylation steps to prevent thermal degradation .
  • Byproduct Management : Implement continuous extraction for removing inorganic salts (e.g., KCl from nucleophilic substitutions) to improve yield .
  • Catalyst Recycling : Recover ionic liquids like [bmim][BF₄] via vacuum distillation for cost-effective scale-up .

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